Cas no 791642-68-7 (4-bromo-1-iodo-2-methoxy-benzene)

4-bromo-1-iodo-2-methoxy-benzene structure
791642-68-7 structure
商品名:4-bromo-1-iodo-2-methoxy-benzene
CAS番号:791642-68-7
MF:C7H6BrIO
メガワット:312.930413722992
MDL:MFCD11847482
CID:821476
PubChem ID:46835731

4-bromo-1-iodo-2-methoxy-benzene 化学的及び物理的性質

名前と識別子

    • 4-Bromo-1-iodo-2-methoxybenzene
    • 5-Bromo-2-iodoanisole
    • 4-Bromo-1-iodo-2-methoxy-benzene
    • 5-Bromo-2-iodo-anisole
    • ZQPKPGBEEFOTEK-UHFFFAOYSA-N
    • Benzene, 4-bromo-1-iodo-2-methoxy-
    • FCH1406547
    • CM11652
    • OR46223
    • AS05451
    • SY035398
    • 5-BROMO-2-IODOPHENYL METHYL ETHER
    • AX8213138
    • AB1007865
    • AB0042950
    • Z0848
    • A
    • 791642-68-7
    • CS-W020552
    • DTXSID20676549
    • PS-7077
    • SCHEMBL2836741
    • MFCD11847482
    • EN300-213247
    • AMY10797
    • A9898
    • AKOS015851815
    • FT-0706916
    • 4-Bromo-1-iodo-2-methoxybenzene (ACI)
    • 4-Bromo-1-iodo-2-methoxybenzene;5-Bromo-2-iodophenyl methyl ether;
    • DB-075561
    • 4-bromo-1-iodo-2-methoxy-benzene
    • MDL: MFCD11847482
    • インチ: 1S/C7H6BrIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
    • InChIKey: ZQPKPGBEEFOTEK-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(OC)C(I)=CC=1

計算された属性

  • せいみつぶんしりょう: 311.86500
  • どういたいしつりょう: 311.86467g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • PSA: 9.23000
  • LogP: 3.06230

4-bromo-1-iodo-2-methoxy-benzene セキュリティ情報

4-bromo-1-iodo-2-methoxy-benzene 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-bromo-1-iodo-2-methoxy-benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013034363-500mg
5-Bromo-2-iodoanisole
791642-68-7 97%
500mg
$847.60 2023-09-01
Enamine
EN300-213247-2.5g
4-bromo-1-iodo-2-methoxybenzene
791642-68-7 95%
2.5g
$75.0 2023-05-31
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY035398-0.25g
5-Bromo-2-iodoanisole
791642-68-7 ≥98%
0.25g
¥25.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY035398-10g
5-Bromo-2-iodoanisole
791642-68-7 ≥98%
10g
¥289.00 2024-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067136-1g
5-Bromo-2-iodoanisole
791642-68-7 98%
1g
¥50.00 2024-07-28
eNovation Chemicals LLC
K51757-1g
4-bromo-1-iodo-2-methoxybenzene
791642-68-7 97%
1g
$120 2024-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067136-5g
5-Bromo-2-iodoanisole
791642-68-7 98%
5g
¥240.00 2024-07-28
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY035398-5g
5-Bromo-2-iodoanisole
791642-68-7 ≥98%
5g
¥147.00 2024-07-09
abcr
AB438562-5 g
4-Bromo-1-iodo-2-methoxybenzene; .
791642-68-7
5g
€194.70 2023-04-23
Apollo Scientific
OR46223-5g
5-Bromo-2-iodoanisole
791642-68-7 97%
5g
£52.00 2025-02-20

4-bromo-1-iodo-2-methoxy-benzene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Potassium iodide Solvents: Water
リファレンス
Ortho-C-H methoxylation of aryl halides enabled by a polarity-reversed N-O reagent
Liu, Xin ; Fu, Yue ; Chen, Zhijie; Liu, Peng ; Dong, Guangbin, Nature Chemistry, 2023, 15(10), 1391-1399

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed ortho-Amination/ipso-Heck Cyclization
Rago, Alexander J.; Dong, Guangbin, Organic Letters, 2021, 23(9), 3755-3760

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium iodide
リファレンス
Synthesis-Guided Structure Revision of the Sarcodonin, Sarcoviolin, and Hydnellin Natural Product Family
Lin, David W.; Masuda, Takeshi; Biskup, Moritz B.; Nelson, Jonathan D.; Baran, Phil S., Journal of Organic Chemistry, 2011, 76(4), 1013-1030

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  30 min, 5 - 10 °C
1.2 Reagents: Potassium iodide ;  1 h, rt
リファレンス
The synthesis and SAR of 2-arylsulfanylphenyl-1-oxyalkylamino acids as GlyT-1 inhibitors
Smith, Garrick; Mikkelsen, Gitte; Eskildsen, Jorgen; Bundgaard, Christoffer, Bioorganic & Medicinal Chemistry Letters, 2006, 16(15), 3981-3984

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Iodine ,  Tripotassium phosphate Solvents: Acetonitrile ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate ,  Sodium persulfate Solvents: Water ;  rt
リファレンス
Transition-metal-free decarboxylative iodination: New routes for decarboxylative oxidative cross-couplings
Perry, Gregory J. P.; Quibell, Jacob M.; Panigrahi, Adyasha; Larrosa, Igor, Journal of the American Chemical Society, 2017, 139(33), 11527-11536

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite ,  Potassium iodide
リファレンス
Pyridazine-derived γ-secretase modulators
Wan, Zehong; Hall, Adrian; Jin, Yun; Xiang, Jia-Ning; Yang, Eric; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(13), 4016-4019

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dichloromethane ,  Toluene ;  14 h, 40 °C
リファレンス
Gold(I)-catalyzed iodination of arenes
Leboeuf, David; Ciesielski, Jennifer; Frontier, Alison J., Synlett, 2014, 25(3), 399-402

4-bromo-1-iodo-2-methoxy-benzene Raw materials

4-bromo-1-iodo-2-methoxy-benzene Preparation Products

4-bromo-1-iodo-2-methoxy-benzene 関連文献

4-bromo-1-iodo-2-methoxy-benzeneに関する追加情報

Recent Advances in the Application of 4-Bromo-1-iodo-2-methoxy-benzene (CAS: 791642-68-7) in Chemical Biology and Pharmaceutical Research

The compound 4-bromo-1-iodo-2-methoxy-benzene (CAS: 791642-68-7) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and material science. This halogenated aromatic compound serves as a crucial intermediate in the synthesis of complex molecules, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Recent studies have highlighted its role in the development of novel therapeutics and functional materials, making it a focal point for researchers in the field.

One of the most notable applications of 4-bromo-1-iodo-2-methoxy-benzene is its use in the synthesis of biologically active compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing kinase inhibitors, where it served as a key building block for the introduction of halogenated aryl groups. The study reported that derivatives synthesized using this compound exhibited potent inhibitory activity against specific cancer-related kinases, with IC50 values in the nanomolar range. This underscores its potential in targeted cancer therapy.

In addition to its pharmaceutical applications, 4-bromo-1-iodo-2-methoxy-benzene has been employed in materials science. A recent publication in Advanced Materials detailed its use in the synthesis of organic semiconductors. The compound's ability to undergo efficient cross-coupling reactions allowed for the precise tuning of electronic properties in conjugated polymers, leading to improved charge carrier mobility. These findings open new avenues for the development of flexible electronics and optoelectronic devices.

From a mechanistic perspective, the reactivity of 4-bromo-1-iodo-2-methoxy-benzene has been extensively studied. Research published in Organic Letters in 2024 explored its behavior in palladium-catalyzed reactions, revealing that the iodine substituent undergoes oxidative addition more readily than the bromine substituent. This selectivity enables sequential functionalization, a feature that has been leveraged in the synthesis of complex heterocycles. Such insights are invaluable for designing efficient synthetic routes in medicinal chemistry.

Despite its promising applications, challenges remain in the large-scale production and handling of 4-bromo-1-iodo-2-methoxy-benzene. A 2023 review in Chemical Reviews highlighted the need for improved synthetic protocols to enhance yield and reduce byproducts. Additionally, environmental concerns related to halogenated waste have prompted investigations into greener alternatives, though the compound's unique reactivity often makes it irreplaceable in certain contexts.

In conclusion, 4-bromo-1-iodo-2-methoxy-benzene (CAS: 791642-68-7) continues to be a cornerstone in chemical biology and pharmaceutical research. Its dual functionality as a synthetic intermediate and a building block for bioactive molecules positions it at the forefront of innovation. Future research is expected to focus on optimizing its applications while addressing sustainability challenges, further solidifying its role in advancing the field.

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